Disperse Red 60
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Disperse Red 60 involves several key steps:
Bromination and Hydrolysis: The process begins with 1-aminoanthraquinone, which undergoes bromination and hydrolysis in a sulfuric acid medium to produce 1-amino-2-bromo-4-hydroxyanthraquinone.
Condensation Reaction: The 1-amino-2-bromo-4-hydroxyanthraquinone is then subjected to a condensation reaction with phenol in the presence of an acid-binding agent.
Industrial Production Methods: In industrial settings, the preparation method is optimized to improve yield and reduce production costs. The process involves controlling the moisture content of the reactants and using efficient dehydration techniques . The yield of this compound can reach up to 93%, with a chromatograph content of above 99.5% .
Chemical Reactions Analysis
Types of Reactions: Disperse Red 60 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and stability.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines or hydroxy derivatives.
Scientific Research Applications
Disperse Red 60 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of dye adsorption and degradation.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Industry: this compound is extensively used in the textile industry for dyeing synthetic fibers.
Mechanism of Action
The mechanism by which Disperse Red 60 exerts its effects involves its interaction with the substrate. The dye molecules bind to the substrate through Van der Waals forces and hydrogen bonding . This binding causes the substrate to fluoresce, making it useful in various applications such as staining and dyeing . The molecular targets and pathways involved in these interactions are still being studied, but they are believed to involve the dye’s anthraquinone structure and its ability to form stable complexes with the substrate .
Comparison with Similar Compounds
Disperse Red 60 can be compared with other similar anthraquinone dyes, such as Disperse Red 11 and Disperse Red 13. These dyes share similar structures and properties but differ in their specific functional groups and dyeing characteristics . For example:
Disperse Red 11: Contains a nitro group, which affects its color and dyeing properties.
Disperse Red 13: Contains a methyl group, which influences its solubility and stability.
This compound is unique due to its specific combination of amino, hydroxyl, and phenoxy groups, which contribute to its excellent dyeing properties and stability .
Properties
IUPAC Name |
1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXFWEJMQVIWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 | |
Record name | DISPERSE RED 60 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20313 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025210 | |
Record name | C.I. Disperse Red 60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid | |
Record name | DISPERSE RED 60 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20313 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | DISPERSE RED 60 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20313 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
17418-58-5, 12223-37-9, 70956-30-8 | |
Record name | DISPERSE RED 60 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20313 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Disperse Red 60 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17418-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Disperse Red 60 | |
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Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Red 60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-4-hydroxy-2-phenoxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.659 | |
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Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE RED 60 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4431S01IG | |
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Melting Point |
greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992) | |
Record name | DISPERSE RED 60 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20313 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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